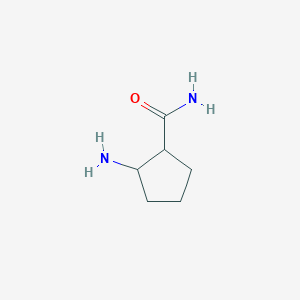

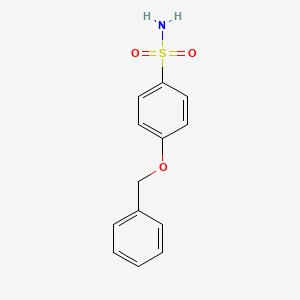

![molecular formula C16H15N3O3 B2968907 3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide CAS No. 303996-52-3](/img/structure/B2968907.png)

3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves an organocatalyzed oxidative C-N bond formation of phenylpropanamide derivatives. This process yields 3,3-disubstituted oxindole derivatives in very good yields. Notably, the reaction occurs under transition metal-free mild conditions and can be performed on a gram scale .

科学的研究の応用

Anticancer Agent Design

Researchers have synthesized a series of functionalized amino acid derivatives, evaluated for their cytotoxicity against human cancer cell lines. Compounds exhibited promising cytotoxicity, indicating their potential in designing new anticancer agents (Kumar et al., 2009).

Environmentally Benign Catalysts

A study demonstrated the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives using Keggin heteropolyacids as catalysts under microwave irradiations at solvent-free conditions. The synthesized compounds showed significant antibacterial and antifungal activities, highlighting the environmentally benign approach to organic synthesis (Ighilahriz-Boubchir et al., 2017).

Mechanistic Investigations in Chemistry

The reactivity of hexa(N-methylideneimine)CoIII complexes towards nucleophiles was explored, providing insight into the structure and mechanism of complex formation. This research contributes to understanding the chemical reactivity and designing new complexes with specific properties (Kuppert et al., 2006).

Synthesis of Novel Organic Compounds

Investigations into the full reversal of selectivity in reactions involving aniline have led to the formation of unique compounds. Such studies are crucial for developing synthetic strategies and understanding reaction mechanisms in organic chemistry (Tripathi et al., 2017).

将来の方向性

特性

IUPAC Name |

[(Z)-(3-anilino-3-oxopropylidene)amino] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-15(18-13-7-3-1-4-8-13)11-12-17-22-16(21)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,20)(H,19,21)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQNMADRVRGJPB-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC=NOC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)C/C=N\OC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

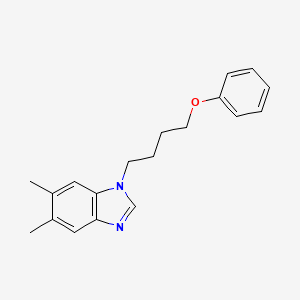

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2968825.png)

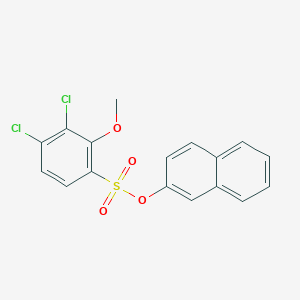

![1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2968829.png)

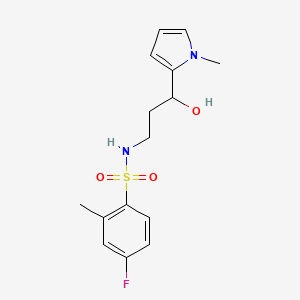

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)

![2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2968836.png)

![N-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B2968837.png)

![N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2968839.png)

![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)